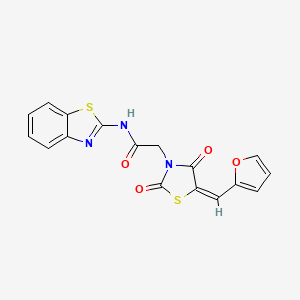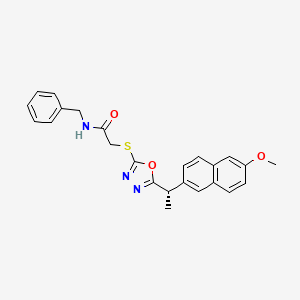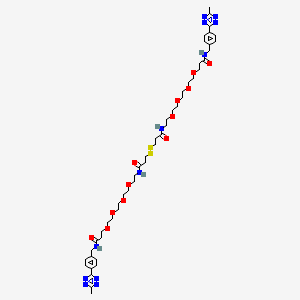
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two methyltetrazine groups connected by a polyethylene glycol (PEG) chain and a disulfide bond. The methyltetrazine groups are highly reactive and can participate in various chemical reactions, making this compound valuable in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine groups with a PEG chain and a disulfide bond. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.
Coupling with Methyltetrazine: The activated PEG chain is then coupled with methyltetrazine groups under controlled reaction conditions.
Formation of Disulfide Bond: The final step involves the formation of a disulfide bond to link the two methyltetrazine-PEG4 units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine groups react with trans-cyclooctene (TCO) groups in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Cleavage of Disulfide Bond: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), reducing agents (e.g., dithiothreitol, glutathione).
Major Products
iEDDA Reaction: The major product is a stable covalent adduct formed between methyltetrazine and TCO groups.
Disulfide Bond Cleavage: The cleavage of the disulfide bond results in the release of methyltetrazine-PEG4 units.
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine has a wide range of applications in scientific research, including:
Mecanismo De Acción
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine exerts its effects through the following mechanisms:
Click Chemistry: The methyltetrazine groups participate in the inverse electron demand Diels-Alder reaction with TCO groups, forming stable covalent bonds.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.
Molecular Targets and Pathways: The compound targets biomolecules containing TCO groups, enabling specific and efficient bioconjugation.
Comparación Con Compuestos Similares
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is unique due to its dual methyltetrazine groups, PEG chain, and cleavable disulfide bond. Similar compounds include:
Methyltetrazine-PEG4-SS-NHS ester: Contains a similar PEG chain and disulfide bond but with an NHS ester group for coupling with primary amines.
Methyltetrazine-PEG4-NHS ester: Similar to Methyltetrazine-PEG4-SS-NHS ester but without the disulfide bond.
Methyltetrazine-PEG4-amine: Contains a PEG chain and methyltetrazine group but lacks the disulfide bond.
This compound stands out due to its cleavable disulfide bond, which allows for controlled release of the methyltetrazine-PEG4 units under reducing conditions .
Propiedades
Fórmula molecular |
C48H70N12O12S2 |
|---|---|
Peso molecular |
1071.3 g/mol |
Nombre IUPAC |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C48H70N12O12S2/c1-37-53-57-47(58-54-37)41-7-3-39(4-8-41)35-51-43(61)11-17-65-21-25-69-29-31-71-27-23-67-19-15-49-45(63)13-33-73-74-34-14-46(64)50-16-20-68-24-28-72-32-30-70-26-22-66-18-12-44(62)52-36-40-5-9-42(10-6-40)48-59-55-38(2)56-60-48/h3-10H,11-36H2,1-2H3,(H,49,63)(H,50,64)(H,51,61)(H,52,62) |
Clave InChI |
LNFPCJRFSFYHJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



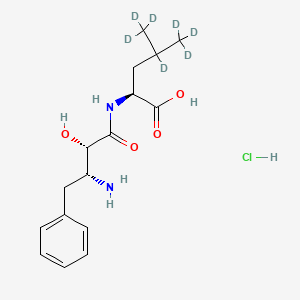
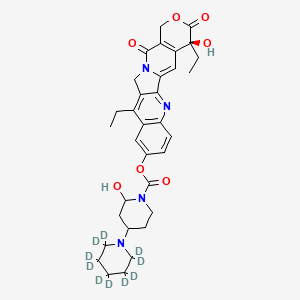
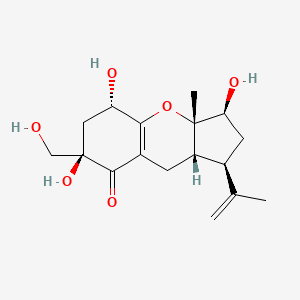

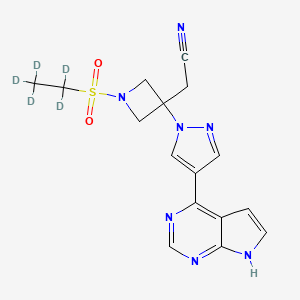
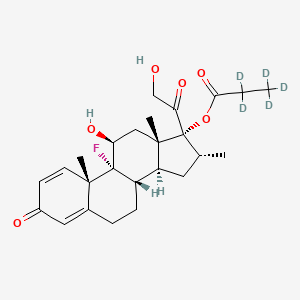
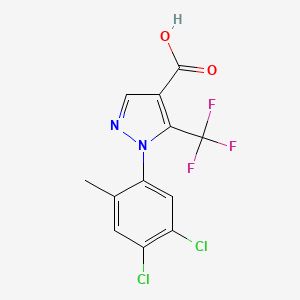
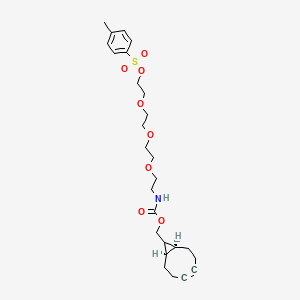
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

